2-Sulfamoylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives and related compounds to 2-sulfamoylbenzoic acid involves various chemical strategies. For instance, sulfamoyl azides, closely related to 2-sulfamoylbenzoic acid, can be generated from secondary amines using a novel sulfonyl azide transfer agent. These azides react with alkynes in the presence of a CuTC catalyst to form 1-sulfamoyl-1,2,3-triazoles, indicating the versatility of sulfamoyl-containing compounds in synthetic chemistry (Culhane & Fokin, 2011).
Molecular Structure Analysis
The molecular structure of 2-sulfamoylbenzoic acid derivatives has been extensively studied through various analytical techniques. For instance, the crystal and molecular structures of certain complexes involving sulfonamides (structurally related to 2-sulfamoylbenzoic acid) reveal specific hydrogen bonding patterns that contribute to the stability and reactivity of these compounds (Caira, 1991).
Chemical Reactions and Properties
Chemical reactions involving 2-sulfamoylbenzoic acid and its derivatives highlight the compound's reactivity and potential utility. For example, the use of sulfamic acid as a catalyst for the synthesis of 2-arylbenzothiazoles from aromatic aldehydes and 2-aminothiophenol at room temperature demonstrates the compound's versatility in facilitating organic transformations (Rostami & Yari, 2012).
Physical Properties Analysis
The physical properties of 2-sulfamoylbenzoic acid and its derivatives are crucial for understanding their behavior in different environments. These properties are often determined through the study of crystalline structures and solubility. For instance, the analysis of 2-methyl-4-oxopentan-2-aminium 2-sulfamoylbenzoate reveals significant insights into the compound's hydrogen bonding patterns and stability (Rafique et al., 2009).
Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibitor for Mild Steel: 2-Sulfamoylbenzoic acid derivatives have been evaluated as potential inhibitors for mild steel corrosion in acidic media. Studies involving 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) demonstrate its effectiveness in increasing inhibition efficiency with the rise in concentration. These derivatives act as mixed-type inhibitors and follow Langmuir adsorption isotherm, forming a protective film on the metal surface. This application is significant in industrial contexts where corrosion resistance is crucial (Sappani & Karthikeyan, 2014).
Molecular Structure Studies
- Molecular Structure Analysis: 2-Sulfamoylbenzoic acid derivatives, such as 2-methyl-4-oxopentan-2-aminium 2-sulfamoylbenzoate, exhibit interesting molecular structures with intramolecular hydrogen bonds forming specific ring motifs. These compounds are useful in crystallography and molecular structure studies, which aid in understanding molecular interactions and stability (Rafique et al., 2009).
Synthesis of Organic Compounds
- Facilitating Organic Synthesis: 2-Sulfamoylbenzoic acid and its derivatives find applications in organic synthesis. For example, they are used in the synthesis of 2-arylbenzothiazoles via condensation reactions. This synthesis occurs under mild conditions, demonstrating the versatility of 2-sulfamoylbenzoic acid derivatives in organic chemistry (Maleki et al., 2010).
Medicinal Chemistry
- Functional Group in Drug Design: The sulfonamide group, a key component of 2-sulfamoylbenzoic acid, plays an essential role in medicinal chemistry. It appears in various forms in marketed drugs, particularly as sulfonamide antibacterials. These compounds are significant inhibitors in specific biochemical pathways, illustrating the importance of sulfonamide-based structures in drug design (Kalgutkar et al., 2010).
Synthesis of Sulfamoyl Azides
- Sulfamoyl Azides Synthesis: Sulfamoyl azides, derived from 2-sulfamoylbenzoic acid, can be synthesized for use in various chemical reactions. These compounds are key intermediates in forming 1-sulfamoyl-1,2,3-triazoles, showcasing the application of 2-sulfamoylbenzoic acid derivatives in advanced organic synthesis and potentially in pharmaceutical research (Culhane & Fokin, 2011).
Antiglaucoma Activity
- Potential Antiglaucoma Agents: Derivatives of 2-sulfamoylbenzoic acid have been synthesized and evaluated for antiglaucoma activity. Studies indicate that these compounds can inhibit human carbonic anhydrase isoenzymes, suggesting their potential as effective inhibitors for treating glaucoma (Yenikaya et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-sulfamoylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNIOKSLVIGAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37558-01-3 (mono-hydrochloride salt), 632-24-6 (Parent) | |
Record name | 2-Sulfamoylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-(aminosulfonyl)-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037558013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50903017 | |
Record name | 2-Sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Sulfamoylbenzoic acid | |
CAS RN |
632-24-6, 37558-01-3 | |
Record name | 2-Sulfamoylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=632-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Sulfamoylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-(aminosulfonyl)-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037558013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, o-sulfamoyl- | |
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Record name | Benzoic acid, 2-(aminosulfonyl)-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50903017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-sulphamoylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.160 | |
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Record name | 2-CARBOXYBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBN32FEG3Z | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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